An In-Depth Technical Guide to N-Fmoc-3-fluoro-L-tyrosine: Properties and Applications in Modern Peptide Science
An In-Depth Technical Guide to N-Fmoc-3-fluoro-L-tyrosine: Properties and Applications in Modern Peptide Science
Abstract
The strategic incorporation of fluorinated amino acids into peptides represents a cornerstone of modern chemical biology and drug discovery. The fluorine atom, though a minimal steric perturbation, imparts profound changes to the electronic, metabolic, and conformational properties of a peptide. N-α-Fmoc-3-fluoro-L-tyrosine is a key building block for this purpose, enabling the site-specific introduction of a 3-fluorotyrosine residue. This guide provides an in-depth analysis of the chemical properties, synthesis, and strategic applications of N-Fmoc-3-fluoro-L-tyrosine for researchers and drug development professionals. We delve into the causality behind experimental choices, provide validated protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and discuss the critical decision of side-chain protection to ensure synthetic success.
Introduction: The Strategic Value of Fluorinated Tyrosine
Tyrosine plays a pivotal role in biological systems, participating in protein-protein interactions, phosphorylation cascades, and enzymatic catalysis. The introduction of a fluorine atom onto the phenyl ring, specifically at the 3-position, creates a powerful analogue with unique and advantageous properties.[1][2]
The primary benefits of incorporating 3-fluoro-L-tyrosine into a peptide sequence include:
-
Modulated pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group compared to native tyrosine (pKa ~10.1). This alteration can significantly impact the charge state of the residue at physiological pH, influencing binding affinities and molecular interactions.[3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to enzymatic hydroxylation and other metabolic degradation pathways.[4]
-
A Sensitive Spectroscopic Probe: The 19F nucleus has a spin of ½, 100% natural abundance, and a wide chemical shift range, making it an exquisite Nuclear Magnetic Resonance (NMR) probe.[5][6] Site-specific incorporation of 3-fluorotyrosine allows for detailed, non-perturbative studies of protein conformation, dynamics, and ligand binding without the need for isotopic labeling.[7]
-
Altered Hydrogen Bonding: The polarized C-F bond can participate in unique dipole-dipole interactions and non-canonical hydrogen bonds within a protein or at a receptor interface, potentially enhancing binding affinity and specificity.[4]
N-Fmoc-3-fluoro-L-tyrosine is the standard reagent for introducing this valuable residue using the ubiquitous Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[8]
Physicochemical and Structural Properties
A precise understanding of the reagent's properties is fundamental to its successful application. While specific experimental data for N-Fmoc-3-fluoro-L-tyrosine is not consistently published in peer-reviewed literature, we can infer its properties from closely related analogues and general chemical principles.
| Property | Value / Description | Source(s) |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | [9] |
| Synonyms | Fmoc-Tyr(3-F)-OH, (S)-Fmoc-3-Fluoro-Tyrosine | [9][10] |
| CAS Number | 1270290-56-6 | [9][10] |
| Molecular Formula | C₂₄H₂₀FNO₅ | [9] |
| Molecular Weight | 421.42 g/mol | [9] |
| Appearance | Expected to be a white to off-white solid powder. | Inferred |
| Melting Point | Not formally published. Expected to be in the range of 160-190 °C, by analogy to Fmoc-3-chloro-L-tyrosine (162-176 °C) and Fmoc-L-tyrosine (182-187 °C). | [1][11] |
| Optical Rotation | Not formally published. Expected to be a negative value in DMF, by analogy to Fmoc-3-chloro-L-tyrosine ([α]D²⁰ = -22° in DMF) and Fmoc-L-tyrosine ([α] = -20° in DMF). | [1][11] |
| Solubility | Soluble in common polar aprotic solvents used in SPPS, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Most Fmoc-amino acids achieve concentrations >0.4 M in these solvents. | [12] |
Synthesis of N-Fmoc-3-fluoro-L-tyrosine
While commercially available, understanding the synthesis of the title compound provides insight into its quality and handling. The most logical and robust synthetic route involves a two-step process starting from the unprotected amino acid, 3-fluoro-L-tyrosine. The key decision in the synthesis is the protection of the phenolic hydroxyl group, which is ideally performed prior to Fmoc protection of the amine to ensure chemoselectivity and high yields. The tert-butyl (tBu) group is the standard choice for hydroxyl protection in Fmoc chemistry.[13]
A representative synthetic pathway is outlined below.
This pathway yields the side-chain protected version, which is the superior reagent for SPPS. The commercially available unprotected version can be obtained via a final deprotection step or by direct Fmoc protection of 3-fluoro-L-tyrosine, though the latter risks side reactions and lower yields.
The Critical Role of Phenolic Hydroxyl Group Protection in SPPS
A frequent point of failure in the synthesis of tyrosine-containing peptides is unwanted acylation of the nucleophilic phenolic hydroxyl group.[14][15] This side reaction, known as O-acylation, occurs when the activated carboxyl group of the incoming amino acid acylates the tyrosine side-chain instead of the N-terminal amine. This leads to the formation of a branched peptide and terminates the growth of the desired linear chain, resulting in difficult-to-remove impurities.
Why is protection necessary? Even though the fluorine atom at the 3-position reduces the pKa and nucleophilicity of the hydroxyl group compared to native tyrosine, the risk of O-acylation remains significant, especially under the forcing conditions often used in SPPS (e.g., high excess of activated amino acid, extended coupling times for difficult sequences).[15] To guarantee the integrity of the synthesis and achieve high purity of the final peptide, it is strongly recommended to use the side-chain protected version, N-Fmoc-3-fluoro-L-tyrosine(tBu)-OH, for all but the shortest peptide sequences.
Why is the unprotected version commercially available? The unprotected form may be considered for the synthesis of di- or tripeptides where a large excess of reagent and extensive washing can mitigate the risk of side products. However, for any complex synthesis, the use of a tBu protecting group is a self-validating system that prevents this common side reaction and simplifies purification.
Experimental Protocol: Incorporation via Fmoc-SPPS
The following is a robust, field-proven protocol for the manual incorporation of N-Fmoc-3-fluoro-L-tyrosine (ideally, the tBu-protected version) into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials
-
Peptide synthesis vessel
-
Resin-bound peptide with a free N-terminal amine
-
N-Fmoc-3-fluoro-L-tyrosine(tBu)-OH (4 equivalents relative to resin loading)
-
HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.95 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
SPPS-grade DMF or NMP
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Dichloromethane (DCM) for washing
Step-by-Step Methodology
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent.
-
Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 3 minutes. Drain. c. Add a fresh portion of 20% piperidine/DMF solution. d. Agitate for 10-15 minutes. Drain. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. f. Optional: Perform a Kaiser test to confirm the presence of a free primary amine.
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve N-Fmoc-3-fluoro-L-tyrosine(tBu)-OH (4 eq.) and HCTU (3.95 eq.) in a minimal amount of DMF. b. Add DIPEA (8 eq.) to the activation mixture. The solution may change color (typically to yellow). c. Allow the activation to proceed for 1-2 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel for 45-90 minutes at room temperature. Studies on analogous compounds suggest coupling is efficient.[3] f. Optional: After the coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to confirm the disappearance of the free amine (negative result indicates complete coupling).
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to prepare for the next cycle.
The cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled.
Characterization and Analysis
Proper characterization of the incorporated residue is essential.
-
Mass Spectrometry: After cleavage from the resin and final deprotection, the peptide should be analyzed by ESI-MS or MALDI-TOF MS. The observed mass should correspond to the theoretical mass of the peptide containing a 3-fluorotyrosine residue (C₉H₁₀FNO₃, monoisotopic mass of unprotected residue: 199.0645 Da).
-
¹⁹F NMR Spectroscopy: For peptides analyzed in solution, ¹⁹F NMR provides definitive proof of incorporation. A single peak in the aromatic fluorine region of the spectrum confirms the presence and provides information about the local chemical environment of the fluorinated residue.[5][16] The chemical shift of the fluorine is highly sensitive to changes in conformation, solvent exposure, and binding events.[7]
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum will show characteristic splitting patterns due to J-coupling between the fluorine and adjacent protons on the phenyl ring, providing further structural confirmation.
Conclusion
N-Fmoc-3-fluoro-L-tyrosine is a powerful and versatile building block for peptide chemists. Its incorporation into peptides offers a subtle yet potent method for modulating biological activity, enhancing metabolic stability, and introducing a highly sensitive spectroscopic probe for mechanistic studies. The key to its successful use lies in a foundational understanding of its properties and, most critically, the implementation of a proper side-chain protection strategy. By utilizing the tBu-protected variant, researchers can circumvent common synthetic pitfalls and reliably access high-purity fluorinated peptides, thereby accelerating research and development in the fields of chemical biology and pharmaceutical science.
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